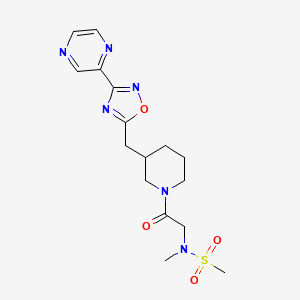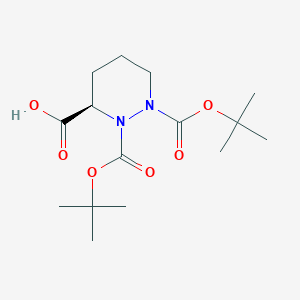![molecular formula C19H17N5O3 B2748477 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide CAS No. 941916-83-2](/img/structure/B2748477.png)
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide is a synthetic organic compound, notable for its complex structure and potential applications in various fields of science and industry. The compound features a triazin-2-one core fused to an imidazole ring, with phenyl groups attached, making it of interest for medicinal and chemical research due to its potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the triazin-2-one core: : This is often achieved via cyclization reactions involving appropriate precursors such as cyanoguanidine and carbonyl compounds under controlled conditions.
Imidazole ring formation: : Using intermediates from the first step, the imidazole ring is constructed through nucleophilic substitution and cyclization reactions, usually in the presence of catalysts like acidic or basic agents.
Phenyl group addition: : Phenyl groups are introduced through electrophilic aromatic substitution or coupling reactions, ensuring the correct positioning on the molecular structure.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This may involve:
Scaling up of batch processes: : Ensuring all reactants are pure and reactions are carried out in large reactors with efficient mixing.
Continuous flow reactions: : To enhance efficiency and control, continuous flow methodologies can be employed, allowing precise temperature, pressure, and reaction time management.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: : Reduction reactions can yield more saturated forms of the compound, potentially altering its biological activity.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying its properties and applications.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromic acid.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Reagents like halogens or nucleophiles (e.g., Grignard reagents, alkyl halides).
Major Products
Products of these reactions vary but typically include modified triazinone or imidazole derivatives with different functional groups or degrees of saturation.
Aplicaciones Científicas De Investigación
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide has diverse applications:
Chemistry: : Used as a starting material or intermediate in organic synthesis for more complex molecules.
Biology: : Potential use in biological assays to investigate enzyme interactions or cellular pathways.
Medicine: : Investigated for potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Utilized in the development of new materials or chemical products due to its unique structural properties.
Mecanismo De Acción
The compound's mechanism of action depends on its target:
Biological Activity: : It may interact with specific enzymes or receptors, altering their function and affecting cellular processes.
Chemical Reactivity: : Its multiple reactive sites allow for diverse interactions with other molecules, leading to various synthetic applications.
Comparación Con Compuestos Similares
Unique Features
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide is unique due to its:
Fused ring system combining triazinone and imidazole structures.
Specific placement of phenyl groups enhancing its reactivity and potential biological activity.
Similar Compounds
2-phenyl-4H-3,1-benzoxazin-4-one: : Another fused ring system with different reactivity and applications.
N-phenyl-4-(trifluoromethyl)benzamide: : Similar in having a phenylacetamide core, but differing in its aromatic substitutions.
8-phenylimidazo[1,2-a]pyridine-3-carboxamide: : Shares an imidazole structure but with different substituents affecting its properties.
Propiedades
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-16(20-14-7-3-1-4-8-14)13-24-18(27)17(26)23-12-11-22(19(23)21-24)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXFXKCUBIAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2748397.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2748398.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2748399.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B2748404.png)




![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)
![6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide](/img/structure/B2748416.png)

